Ethyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate
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Overview
Description
Ethyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. The trifluoromethyl group (-CF₃) attached to the indazole ring significantly enhances the compound’s chemical stability and biological activity. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under specific conditions.
Esterification: The carboxylic acid group on the indazole ring is esterified using ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group, using reagents such as sodium methoxide (NaOCH₃) or ammonia (NH₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol or NH₃ in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Ethyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industry: It is utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of Ethyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indazole core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Specific pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate can be compared with other indazole derivatives and trifluoromethyl-containing compounds:
Similar Compounds: Indazole derivatives such as 1H-indazole-3-carboxylic acid and trifluoromethyl-containing compounds like trifluoromethylbenzene.
Uniqueness: The combination of the indazole core and the trifluoromethyl group in this compound provides unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H9F3N2O2 |
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Molecular Weight |
258.20 g/mol |
IUPAC Name |
ethyl 4-(trifluoromethyl)-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)9-8-6(11(12,13)14)4-3-5-7(8)15-16-9/h3-5H,2H2,1H3,(H,15,16) |
InChI Key |
WJWHBZMFSSIAHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=CC=CC(=C21)C(F)(F)F |
Origin of Product |
United States |
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